6-bromo-3-chloro-9H-pyrido[2,3-b]indole
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Overview
Description
6-bromo-3-chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a fused ring system that includes a pyridine ring and an indole moiety, with bromine and chlorine substituents at the 6 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-9H-pyrido[2,3-b]indole typically involves multi-step organic reactions
Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Halogenation: The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe), while chlorination can be done using chlorine (Cl2) or N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-chloro-9H-pyrido[2,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the electronic properties of the indole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the halogen atoms are replaced by aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed depend on the specific reactions and conditions. For example, nucleophilic substitution with methoxide can yield 6-methoxy-3-chloro-9H-pyrido[2,3-b]indole.
Scientific Research Applications
6-bromo-3-chloro-9H-pyrido[2,3-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing drugs for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-9H-pyrido[2,3-b]indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-bromo-9H-pyrido[2,3-b]indole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-chloro-9H-pyrido[2,3-b]indole: Lacks the bromine substituent, leading to different chemical properties.
9H-pyrido[2,3-b]indole: The parent compound without any halogen substituents, used as a reference for studying the effects of halogenation.
Uniqueness
6-bromo-3-chloro-9H-pyrido[2,3-b]indole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in pharmaceutical applications.
Properties
Molecular Formula |
C11H6BrClN2 |
---|---|
Molecular Weight |
281.53 g/mol |
IUPAC Name |
6-bromo-3-chloro-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C11H6BrClN2/c12-6-1-2-10-8(3-6)9-4-7(13)5-14-11(9)15-10/h1-5H,(H,14,15) |
InChI Key |
QIWKBORXNLOWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)N=CC(=C3)Cl |
Origin of Product |
United States |
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